Methyl 2-(4-chloro-2-formylphenoxy)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-2-formylphenoxy)acetate typically involves the reaction of 4-chloro-2-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-formylphenoxy)acetate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 4-chloro-2-formylphenoxyacetic acid.
Reduction: 4-chloro-2-hydroxymethylphenoxyacetate.
Substitution: 4-amino-2-formylphenoxyacetate derivatives.
Scientific Research Applications
Methyl 2-(4-chloro-2-formylphenoxy)acetate is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-2-formylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Methyl 2-(4-chloro-2-formylphenoxy)acetate can be compared with similar compounds such as:
4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar structural features but different functional groups.
4-chloro-2-formylphenol: The precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(4-chloro-2-formylphenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOCMMIWDTZPAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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